Cycloheptanone, 3-ethyl-, (3S)-
Description
Cycloheptanone, 3-ethyl-, (3S)- is a seven-membered cyclic ketone derivative with an ethyl substituent at the 3-position in the (S)-configuration. The parent compound, cycloheptanone (C₇H₁₂O, MW 112.17), is a colorless liquid with a mint-like odor and a boiling point of 179°C . Substitution with an ethyl group at the 3-position increases molecular complexity, likely altering physical, chemical, and biological behaviors compared to unsubstituted or differently substituted analogs.
Properties
CAS No. |
201727-84-6 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(3S)-3-ethylcycloheptan-1-one |
InChI |
InChI=1S/C9H16O/c1-2-8-5-3-4-6-9(10)7-8/h8H,2-7H2,1H3/t8-/m0/s1 |
InChI Key |
UYVYAGKZXABQIC-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@H]1CCCCC(=O)C1 |
Canonical SMILES |
CCC1CCCCC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptanone, 3-ethyl-, (3S)- can be synthesized through several methods:
Cyclization and Decarboxylation: One common method involves the cyclization and decarboxylation of suberic acid or its esters.
Ring Expansion: Another method involves the ring expansion of cyclohexanone using diazomethane as the methylene source.
Reduction and Alkylation: Cycloheptanone can also be produced by the reduction of cyclohexanone followed by alkylation with ethyl groups under specific conditions.
Industrial Production Methods
Industrial production of Cycloheptanone, 3-ethyl-, (3S)- often employs large-scale cyclization and decarboxylation processes, utilizing continuous flow reactors to maintain the necessary high temperatures and catalytic conditions. This ensures efficient production with high yields.
Chemical Reactions Analysis
Types of Reactions
Cycloheptanone, 3-ethyl-, (3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert Cycloheptanone, 3-ethyl-, (3S)- to alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, carboxylic acids, and substituted ketones, depending on the specific reagents and conditions used.
Scientific Research Applications
Cycloheptanone, 3-ethyl-, (3S)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Cycloheptanone, 3-ethyl-, (3S)- exerts its effects involves its interaction with specific molecular targets and pathways. Its unique stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways and reactions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Cycloheptanone Derivatives
Key Observations :
Table 2: Reactivity in Multi-Component Reactions
Key Findings :
- 2-Substituted cycloheptanones (e.g., 2-ethyl) exhibit steric constraints in reactions with amines or uracil derivatives, often failing to form cyclic products .
- The 3-ethyl substituent’s stereochemistry (S-configuration) may further modulate reactivity in asymmetric syntheses, though direct evidence is lacking.
Table 3: Microbial Degradation of Cyclic Ketones
Implications :
- Ethyl-substituted derivatives may persist in environments due to resistance to microbial degradation, similar to unsubstituted cycloheptanone .
Analytical Differentiation
Cycloheptanone derivatives can be distinguished using advanced techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS). For example:
- Cycloheptanone (C₇H₁₂O) vs. 2-heptenal (C₇H₁₂O): Differentiation occurs via NO⁺ reagent ions, as aldehydes and ketones react differently .
- Substituted derivatives (e.g., 3-ethyl) may exhibit unique fragmentation patterns or retention times in GC-MS (Table 4).
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